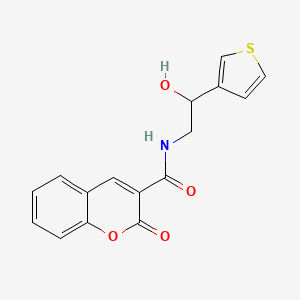

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene core substituted at the 3-position with a carboxamide group. The ethylamine side chain features a hydroxyl group and a thiophen-3-yl moiety, distinguishing it from other analogs.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c18-13(11-5-6-22-9-11)8-17-15(19)12-7-10-3-1-2-4-14(10)21-16(12)20/h1-7,9,13,18H,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCCFMCLMZEBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the functionalization of a chromene derivative with a thiophene-containing side chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the chromene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiophene or chromene rings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves multi-step chemical reactions. The compound can be synthesized through the condensation of 2-hydroxy-2-(thiophen-3-yl)ethylamine with 2-oxo-2H-chromene-3-carboxylic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide. In vitro assays demonstrate its effectiveness against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induces apoptosis |

| A549 | 20 | Inhibits cell proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neurological Disorders

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its neuroprotective effects. Research suggests that it may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The exact pathways through which these effects are mediated are still under investigation but may involve the modulation of cytokine production .

Materials Science Applications

In addition to its biological applications, N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is being explored for use in materials science. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties. This could lead to advancements in the development of high-performance materials for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Variations and Structural Impact

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structure : The ethyl side chain is substituted with a 4-methoxyphenyl group instead of a thiophene-hydroxyl combination.

- Synthesis : Synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine .

N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-(2-Bromoethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide (VIII)

- Structure: Incorporates a bromoethoxy chain and a diethylamino group on the chromene ring .

- Function: The diethylamino group increases electron-donating effects, altering UV absorption and reactivity. The bromoethoxy chain offers a site for further functionalization, unlike the target compound’s stable thiophene-hydroxyl motif.

Physicochemical and Pharmacological Properties

Solubility and Bioavailability

- Thiophene vs. Methoxyphenyl : The thiophene ring in the target compound may enhance aqueous solubility compared to the methoxyphenyl group due to polarizable sulfur atoms .

- Hydroxyl Group : The hydroxyl group in both the target compound and N-(2-hydroxyethyl) derivative improves hydrogen-bonding capacity, critical for target engagement .

Crystallographic and Spectral Comparisons

N-(Cyclohexanecarboxamide) Derivative :

- Spectral Data: 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde oxime: Characteristic ¹H NMR signals at δ 8.79 (s, 1H) for the aldehyde proton and δ 3.47 (q, 4H) for diethylamino groups . The target compound’s thiophene protons would likely resonate near δ 7.0–7.5.

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from various sources.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a chromene core, which is known for its biological activity, particularly in medicinal chemistry.

1. Antioxidant Activity

Research indicates that derivatives of chromene exhibit potent antioxidant properties. In a study assessing the antioxidant potential of similar compounds, it was found that they significantly reduced oxidative stress markers in vitro, suggesting that N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide may possess similar capabilities .

2. Antimicrobial Activity

The compound has shown promising results against various microbial strains. A comparative analysis demonstrated that derivatives with similar structures exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis . The mechanism appears to involve inhibition of protein synthesis and disruption of cell wall integrity.

| Microbial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

3. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In vivo studies demonstrated that it could significantly reduce levels of pro-inflammatory cytokines in models of induced inflammation, indicating a possible therapeutic role in inflammatory diseases .

The biological activities of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide are hypothesized to stem from several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups is believed to contribute to radical scavenging activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Membrane Disruption : The lipophilic nature of the thiophene ring may enhance membrane permeability, leading to increased efficacy against bacterial cells.

Study on Cardiac Protection

A notable study investigated the cardioprotective effects of chromene derivatives in a rat model of myocardial infarction induced by isoproterenol. The results indicated that treatment with N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide led to significant reductions in cardiac injury markers and improvements in cardiac function parameters .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be tailored to improve yield?

- Methodology : Synthesis typically involves multi-step reactions starting with chromene-3-carboxylic acid derivatives and functionalized amines. Key steps include:

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between the chromene core and the hydroxyethyl-thiophene substituent .

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and ultrasound irradiation enhance reaction efficiency by improving reagent miscibility and reducing reaction time .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water) ensures high purity (>95%) .

- Critical Parameters : Temperature (0–60°C), pH control during amidation, and stoichiometric ratios of reactants (1:1.2 for amine:chromene acid) .

Q. How is the molecular structure of this compound validated, and which analytical techniques are most reliable?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxyl proton at δ 4.8–5.2 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 385.08 for C₁₉H₁₅NO₄S) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., hydroxy-thiophene interactions) .

Q. What preliminary biological assays are recommended to screen for its pharmacological potential?

- Methodology :

- Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values (typical range: 10–50 µM for chromene derivatives) .

- Antimicrobial Screening : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values compared to standard antibiotics .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) to identify target interactions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Software (AutoDock Vina) predicts binding modes to enzymes (e.g., COX-2) using PDB structures (e.g., 5KIR). Key interactions: hydrogen bonds with hydroxyl groups and π-π stacking with thiophene .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target proteins .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified), incubation times (48–72 hrs), and controls (e.g., doxorubicin) .

- Purity Verification : HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity to exclude batch variability .

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., higher potency in estrogen receptor-positive cells) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology :

- Substituent Variation : Synthesize analogs with modified thiophene positions (e.g., 2-yl vs. 3-yl) or hydroxyl group replacement (e.g., methoxy, fluorine) .

- Pharmacophore Mapping : QSAR models (e.g., CoMFA) correlate electronic (HOMO/LUMO) and steric parameters with activity .

- In Vivo Validation : Test top candidates in xenograft models (e.g., BALB/c mice) for bioavailability and toxicity .

Q. Which computational tools predict the compound’s pharmacokinetic properties and toxicity?

- Methodology :

- ADME Prediction : SwissADME calculates logP (lipophilicity: ~2.5), BBB permeability (low), and CYP450 inhibition .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity risk and LD₅₀ values (e.g., 300 mg/kg in rats) .

- Metabolite Identification : CYPreact simulates Phase I/II metabolism (e.g., hydroxylation at the chromene ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.